
4-(2-Methoxy-2-oxoethyl)benzoic acid
Overview
Description
4-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a benzoic acid moiety substituted with a methoxy-oxoethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid typically involves the esterification of 4-(carboxymethyl)benzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at room temperature, and the product is obtained with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products include 4-(2-carboxy-2-oxoethyl)benzoic acid.
Reduction: Products include 4-(2-hydroxyethyl)benzoic acid.
Substitution: Products vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development:
4-(2-Methoxy-2-oxoethyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for modifications that can lead to biologically active derivatives. For instance, it has been utilized in the synthesis of bone-targeting EP4 receptor agonists, which are being investigated for their potential in treating osteoporosis . -
Antibacterial Activity:
Recent studies have indicated that derivatives of this compound exhibit antibacterial properties. Research on heterocyclic α-amino acids has shown promising results, suggesting that modifications of this compound could lead to new antibacterial agents . -
Anti-allergic Agents:
The compound is also linked to the synthesis of olopatadine, a well-known anti-allergic medication. The synthetic pathways leading to olopatadine involve intermediates derived from this compound, showcasing its importance in the pharmaceutical industry .
Material Science Applications
-
Polymer Chemistry:
The compound's carboxylic acid group allows for its use as a building block in polymer synthesis. It can participate in reactions such as esterification, leading to the formation of polyesters that may have applications in biodegradable materials . -
Coatings and Adhesives:
Due to its chemical reactivity, this compound can be incorporated into formulations for coatings and adhesives, enhancing their properties such as adhesion strength and resistance to environmental factors.
Case Study 1: Synthesis of Bone-targeting Agonists
A study focused on the design and synthesis of conjugates using this compound demonstrated its efficacy in targeting bone tissues. The conjugates showed significant uptake in bone after intravenous administration, indicating their potential for therapeutic applications in bone-related diseases .
Case Study 2: Antibacterial Derivatives
Research exploring derivatives of this compound revealed that certain modifications resulted in enhanced antibacterial activity against various pathogens. This opens avenues for developing new antibiotics based on the structure of this compound .
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring can also engage in π-π interactions with other aromatic systems, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-2-oxoethyl)benzoic acid
- 4-(2-Methoxy-2-oxoethyl)phenol
- 4-(2-Methoxy-2-oxoethyl)benzaldehyde
Uniqueness
4-(2-Methoxy-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
4-(2-Methoxy-2-oxoethyl)benzoic acid, also known by its chemical identifier CID 13816144, is a compound of interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₀H₁₀O₄
- Molecular Weight: 194.18 g/mol
- Structure: The compound features a benzoic acid core with a methoxy and ketoethyl substituent, influencing its reactivity and biological interactions.
This compound exhibits several biological activities primarily through the following mechanisms:
-
Histone Deacetylase Inhibition:
- It has been identified as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in regulating gene expression and cell motility. Inhibition of HDAC6 can lead to increased acetylation of proteins such as α-tubulin, potentially affecting cancer cell metastasis and angiogenesis .
- Anti-inflammatory Activity:
- Antimicrobial Properties:
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies:
- Toxicological Assessment:
- Pharmacokinetics:
Summary of Biological Activities
Pharmacokinetic Profile
Parameter | Value |
---|---|
Molecular Weight | 194.18 g/mol |
LD50 | >5000 mg/kg |
Clearance Rate | Rapid; <0.2% remaining in blood after 24h |
Tissue Distribution | High accumulation in bone |
Properties
IUPAC Name |
4-(2-methoxy-2-oxoethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHLJPQDOKZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87524-66-1 | |
Record name | 4-(2-methoxy-2-oxoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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